molecular formula C20H15F3N2O3 B2500545 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421464-74-5

2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2500545
CAS No.: 1421464-74-5
M. Wt: 388.346
InChI Key: WQIHKETXORTEHU-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N2O3 and its molecular weight is 388.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The research into compounds with similar complex structures involves detailed synthesis and characterization processes, often aiming at discovering new pharmaceutical intermediates, such as risperidone. A study demonstrates a palladium-catalyzed intermolecular annulation pathway for N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles, highlighting the simultaneous construction of C–C and CN bonds while keeping the O–N bonds intact (Duan et al., 2014).

Pharmacological Potential

  • Functionally substituted benzisoxazoles, which share a structural similarity with the query compound, are noted for their diverse pharmacological activities. Research into these heterocycles explores their potential as precursors for various pharmacologically active derivatives. An example includes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide as a precursor for 3,5-disubstituted benzoxazoles, highlighting the compound's relevance in pharmaceutical research (Khodot & Rakitin, 2022).

Antimicrobial and Anti-inflammatory Agents

  • The structural framework of benzisoxazole derivatives serves as a basis for developing compounds with significant antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and showed promising antimicrobial and anti-inflammatory activities, demonstrating the therapeutic potential of such structures (Kendre, Landge, & Bhusare, 2015).

Antitumor Activity

  • Research into benzothiazole and isoxazole compounds, which are structurally related to the query compound, has shown that such derivatives can exhibit considerable antitumor activity. Studies focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings demonstrated potential antitumor activities against a range of human tumor cell lines, underlining the significance of these compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Studies on benzothiazolinone acetamide analogs, related in structural complexity to the query compound, have explored their utility in photovoltaic efficiency modeling and ligand-protein interactions. This research contributes to understanding the potential of such compounds in dye-sensitized solar cells (DSSCs) and their interaction mechanisms with biological targets, indicating a broader application spectrum beyond pharmacology (Mary et al., 2020).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)14-6-5-7-15(12-14)27-11-4-3-10-24-19(26)13-17-16-8-1-2-9-18(16)28-25-17/h1-2,5-9,12H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHKETXORTEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.